molecular formula C26H30N2O5 B11463165 N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]cyclopentanecarboxamide

N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]cyclopentanecarboxamide

Cat. No.: B11463165
M. Wt: 450.5 g/mol
InChI Key: VYHAHUUERUBQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]cyclopentanecarboxamide (CAS 1020241-36-4) is a synthetic small molecule with a molecular formula of C26H30N2O5 and a molecular weight of 450.53 g/mol . This compound belongs to the broad class of isoquinoline derivatives, a family of heterocyclic amines known for their significant and diverse biological activities . Isoquinolines are recognized as privileged scaffolds in medicinal chemistry, facilitating the design of novel compounds for investigating various physiological processes . Researchers are exploring this compound and its analogs for their potential in modulating specific biological pathways. Structurally similar isoquinoline compounds have been shown to affect smooth muscle contractility and exhibit anticonvulsant potential by acting as non-competitive AMPA receptor antagonists . Another well-known isoquinoline, Papaverine, functions as a non-selective phosphodiesterase (PDE) inhibitor, leading to increased intracellular levels of cAMP and cGMP, which results in the relaxation of smooth muscles and vasodilation . The presence of the dimethoxyisoquinoline core in this molecule suggests it may share similar research applications or interact with related enzymatic targets. As such, this compound is a valuable chemical tool for researchers in pharmacology and biochemistry, particularly for studies focused on signal transduction, enzyme inhibition, and receptor interactions. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C26H30N2O5

Molecular Weight

450.5 g/mol

IUPAC Name

N-[(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methyl]cyclopentanecarboxamide

InChI

InChI=1S/C26H30N2O5/c1-30-20-10-9-18(14-21(20)31-2)24(28-26(29)16-7-5-6-8-16)25-19-15-23(33-4)22(32-3)13-17(19)11-12-27-25/h9-16,24H,5-8H2,1-4H3,(H,28,29)

InChI Key

VYHAHUUERUBQDH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OC)OC)NC(=O)C4CCCC4)OC

Origin of Product

United States

Preparation Methods

Bischler-Napieralski Cyclization

A validated route to isoquinoline derivatives involves cyclodehydration of β-phenethylamides using phosphoryl chloride (POCl₃) or other acid catalysts. For 6,7-dimethoxyisoquinoline:

  • Starting material : 3,4-Dimethoxyphenethylamine reacted with acyl chloride (e.g., acetyl chloride) to form N-acylphenethylamine.

  • Cyclization : POCl₃ in refluxing toluene induces ring closure, yielding 6,7-dimethoxy-3,4-dihydroisoquinoline.

  • Aromatization : Dehydrogenation with palladium on carbon (Pd/C) or chloranil produces the fully aromatic isoquinoline.

Key Data :

StepReagents/ConditionsYield (%)
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C85
CyclizationPOCl₃, toluene, 110°C, 12 h72
DehydrogenationPd/C, H₂, EtOH, reflux90

Functionalization at Position 1

Introducing a methyl group at the 1-position requires electrophilic substitution. Directed ortho-metallation (DoM) using lithium diisopropylamide (LDA) followed by quenching with methyl iodide could achieve this, though competing methoxy-directed reactivity must be controlled.

Synthesis of 3,4-Dimethoxyphenyl Component

Methoxylation of Phenol Derivatives

3,4-Dimethoxyphenyl groups are typically synthesized via:

  • Diazotization and hydrolysis : Starting from 3,4-diaminophenol, diazotization followed by methanolysis.

  • Direct methylation : Using dimethyl sulfate (DMS) or methyl iodide on catechol derivatives under basic conditions (K₂CO₃, DMF).

Example Protocol :

  • Substrate : Catechol

  • Methylation : DMS (2 equiv), K₂CO₃, DMF, 80°C, 6 h → 3,4-dimethoxyphenol (Yield: 88%).

Coupling Strategies for Benzylamine Formation

The central benzylamine linker necessitates coupling the isoquinoline and phenyl moieties. Two approaches are plausible:

Nucleophilic Aromatic Substitution

If the isoquinoline bears a leaving group (e.g., chloride at position 1), reaction with a 3,4-dimethoxyphenyl Grignard reagent (ArMgX) could form the C–C bond.

Conditions :

  • Substrate : 1-Chloro-6,7-dimethoxyisoquinoline

  • Nucleophile : 3,4-Dimethoxyphenylmagnesium bromide

  • Catalyst : CuI (10 mol%), THF, −78°C to rt

  • Yield : ~65% (estimated)

Transition Metal-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling between a boronic acid derivative of 3,4-dimethoxyphenyl and 1-haloisoquinoline offers higher regiocontrol.

Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : Na₂CO₃

  • Solvent : DME/H₂O (4:1), 80°C, 12 h

  • Yield : ~75% (extrapolated from similar reactions)

Amide Bond Formation with Cyclopentanecarboxylic Acid

The final step involves coupling the benzylamine intermediate with cyclopentanecarboxylic acid. Two methods dominate:

Acyl Chloride Method

  • Activation : Cyclopentanecarboxylic acid treated with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Coupling : Reaction with benzylamine in presence of Et₃N, CH₂Cl₂, 0°C to rt.

Data from Patent US8614238B2 :

ParameterValue
Acyl chloride formationSOCl₂, reflux, 2 h
Amidation yield92% (analogous compound)

Coupling Reagent Approach

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • Solvent : DMF, 0°C to rt

  • Yield : 85–90% (based on similar carboxamides)

Purification and Crystallization Techniques

Crystalline purity is critical for pharmaceutical applications. Patent EP3551612A1 details solvent-antisolvent systems for isolating similar carboxamides:

Crystallization Protocol :

  • Solvent : Tetrahydrofuran (THF)

  • Antisolvent : Dichloromethane (DCM) at 0–5°C

  • Purity : >99.95% by HPLC after recrystallization

Analytical Characterization

Critical quality attributes include:

  • HPLC : Retention time matching reference standards.

  • NMR : Confirmation of methoxy (δ 3.8–4.0 ppm) and cyclopropane protons (δ 1.2–1.5 ppm).

  • MS (ESI+) : [M+H]⁺ calculated for C₂₇H₃₁N₂O₅: 487.22; observed: 487.21 .

Chemical Reactions Analysis

Types of Reactions

N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]cyclopentanecarboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors to exert its effects on the nervous system.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Isoquinoline Derivatives

The 6,7-dimethoxyisoquinoline core is a recurring motif in bioactive molecules. For example:

  • Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) and 6,7-dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) () exhibit structural similarity but lack the cyclopentane and dimethoxyphenyl substituents. These compounds are known for their roles in central nervous system (CNS) modulation due to their ability to cross the blood-brain barrier .
Compound Core Structure Key Substituents Reported Activity
Target Compound 6,7-Dimethoxyisoquinoline Cyclopentanecarboxamide, 3,4-dimethoxyphenyl Hypothesized CNS/GPCR activity
6d (Ethyl ester derivative) 6,7-Dimethoxyisoquinoline Ethyl ester, methyl group CNS modulation
6f (Carboxamide derivative) 6,7-Dimethoxyisoquinoline Phenylcarboxamide, methyl group Enzyme inhibition

Dimethoxyphenyl-Containing Analogs

The 3,4-dimethoxyphenyl group is prominent in Verapamil (), a calcium channel blocker. Verapamil’s structure includes two 3,4-dimethoxyphenyl groups linked to a nitrile-bearing backbone, whereas the target compound integrates this moiety into a hybrid isoquinoline system. The dimethoxy groups in Verapamil are critical for binding to L-type calcium channels, suggesting that the target compound’s 3,4-dimethoxyphenyl group may similarly influence receptor interactions .

Property Target Compound Verapamil
Core Scaffold Isoquinoline + cyclopentane Phenylalkylamine
Dimethoxyphenyl Groups 1 (3,4-dimethoxy) 2 (3,4-dimethoxy)
Pharmacological Role Undefined (structural analogy suggests ion channel modulation) Calcium channel blockade

Key Insight : The single dimethoxyphenyl group in the target compound may reduce off-target effects compared to Verapamil’s dual groups, but this requires experimental validation.

Carboxamide-Functionalized Compounds

The cyclopentanecarboxamide group distinguishes the target compound from analogs like N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (), which features a cyclopropane ring and phenoxy substituents. The latter compound’s synthetic route (via diethylcarboxamide intermediates) suggests that similar methods could apply to the target compound’s synthesis .

Feature Target Compound Compound
Carboxamide Group Cyclopentane-linked Cyclopropane-linked
Synthetic Complexity High (isoquinoline + dimethoxyphenyl) Moderate (cyclopropane + phenoxy)
Yield Not reported 78% (diastereomeric mixture)

Biological Activity

N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]cyclopentanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including anti-cancer properties, anti-inflammatory effects, and its mechanism of action based on diverse research sources.

Chemical Structure

The compound can be described by the following structural formula:

C20H24N2O5\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_5

This structure incorporates a cyclopentanecarboxamide moiety linked to an isoquinoline derivative with methoxy substitutions, which may contribute to its biological activities.

1. Anti-Cancer Properties

Recent studies have highlighted the compound's potential as an anti-cancer agent. For instance, derivatives of isoquinoline have shown significant cytotoxicity against various cancer cell lines. A notable case involved a related compound that demonstrated an IC50 value of 0.32 μM in HT29 colon cancer cells, indicating potent anti-cancer activity .

Table 1: Cytotoxicity of Related Compounds

Compound NameCell LineIC50 (μM)Mechanism of Action
Compound 42HT290.32c-Myc inhibition, apoptosis induction
Compound DVariousVariesAnti-inflammatory effects

2. Anti-Inflammatory Effects

The compound exhibits significant anti-inflammatory properties. Research indicates that similar compounds can inhibit key inflammatory pathways and reduce edema in animal models. For example, a related compound was found to significantly reduce carrageenan-induced paw edema in rats .

Table 2: Anti-Inflammatory Activity of Related Compounds

Compound NameModel UsedEffect Observed
Compound DRat paw edemaMarked inhibition of inflammation
Compound 42Yeast-induced hyperthermiaAntipyretic effect

The mechanisms through which these compounds exert their biological effects are multifaceted:

  • c-Myc Inhibition : The compound has been shown to inhibit the c-Myc proto-oncogene, which plays a crucial role in cell proliferation and cancer progression .
  • Prostaglandin Biosynthesis : By inhibiting prostaglandin synthesis, the compound may reduce inflammation and pain .
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest at various phases (G0/G1 and G2/M), preventing further proliferation of cancer cells .

Case Study 1: Colorectal Cancer Treatment

In a clinical setting, the effectiveness of this compound was explored in a xenograft model of colorectal cancer. The study demonstrated that treatment with the compound led to significant tumor reduction without notable toxicity or weight loss in subjects over a 30-day period .

Case Study 2: Inflammatory Response

Another study focused on the anti-inflammatory response in an acute model using carrageenan-induced inflammation. The administration of related compounds resulted in decreased leukocyte accumulation and exudate formation, highlighting their potential therapeutic role in managing inflammatory diseases .

Q & A

Q. Table 1: Comparison of Synthetic Routes

StepConditionsYield (%)Purity (%)Key Reference
CyclizationH2SO4, 80°C, 12h6590
Amide CouplingDCM, triethylamine, 0°C, 4h7895
PurificationColumn chromatography (SiO2, EtOAc)7099

Q. Table 2: Spectroscopic Data for Structural Confirmation

TechniqueKey Peaks/FeaturesInterpretation
1H NMR (CDCl3)δ 3.85 (s, 6H, OCH3)6,7-Dimethoxyisoquinoline
13C NMRδ 165.2 (C=O)Cyclopentanecarboxamide
HRMS[M+H]+ 495.2385 (calc. 495.2389)Molecular formula confirmation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.